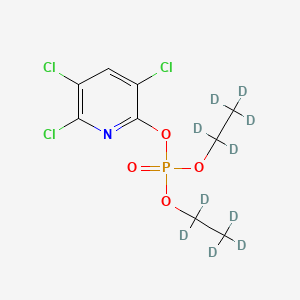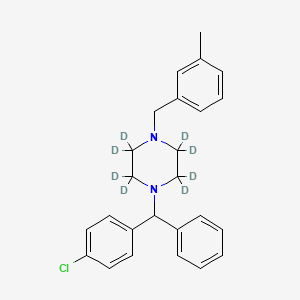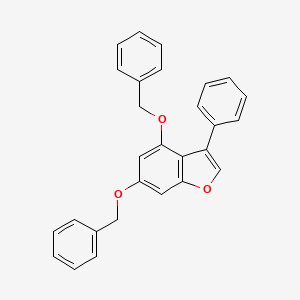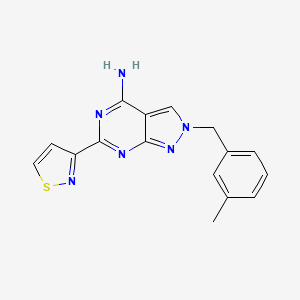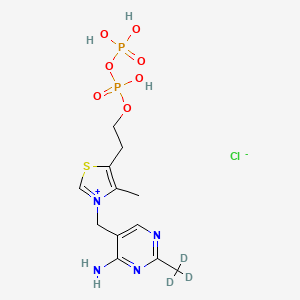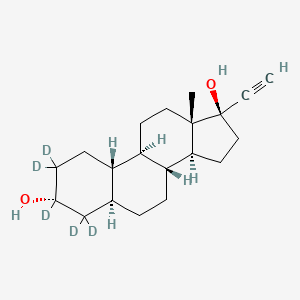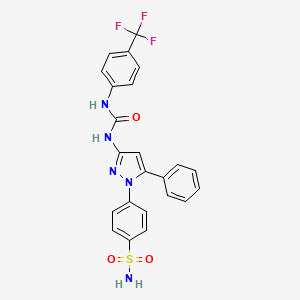
COX-2/sEH-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
COX-2/sEH-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This compound has garnered significant interest due to its potential therapeutic applications in treating inflammation and cancer. By inhibiting both COX-2 and sEH, this compound can modulate the arachidonic acid pathway, which plays a crucial role in inflammation and tumorigenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of COX-2/sEH-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the preparation of a urea-linked diarylpyrazole compound, which is then modified to achieve dual inhibition properties . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
COX-2/sEH-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .
Aplicaciones Científicas De Investigación
COX-2/sEH-IN-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
COX-2/sEH-IN-1 exerts its effects by simultaneously inhibiting both COX-2 and sEH. COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins, while sEH metabolizes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators. Concurrently, inhibition of sEH increases the levels of EETs, which have anti-inflammatory and cardioprotective properties . This dual inhibition results in a synergistic effect, reducing inflammation and potentially providing therapeutic benefits in various diseases .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
AUDA: A selective sEH inhibitor with anti-inflammatory properties.
Diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids: Compounds that exhibit dual inhibition of COX-2 and sEH with potent analgesic and anti-inflammatory effects.
Uniqueness of COX-2/sEH-IN-1
This compound is unique due to its dual inhibition mechanism, which allows it to modulate both COX-2 and sEH pathways simultaneously. This dual action provides a more comprehensive approach to reducing inflammation and offers potential advantages over single-target inhibitors, such as enhanced efficacy and reduced side effects .
Propiedades
Fórmula molecular |
C23H18F3N5O3S |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
1-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C23H18F3N5O3S/c24-23(25,26)16-6-8-17(9-7-16)28-22(32)29-21-14-20(15-4-2-1-3-5-15)31(30-21)18-10-12-19(13-11-18)35(27,33)34/h1-14H,(H2,27,33,34)(H2,28,29,30,32) |
Clave InChI |
ZBEQKLACMVOCMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


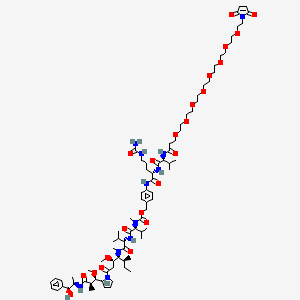
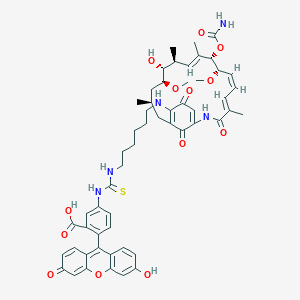
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
